1-Bromo-4-ethynyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Br It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-ethynyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper(I) iodide (CuI) are used along with a base like triethylamine (Et3N).
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields 4-ethynyl-2-methylphenol.
Coupling Reactions: Products include various substituted alkynes and arylalkynes.
Scientific Research Applications
1-Bromo-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethynyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . In coupling reactions, the ethynyl group forms a palladium complex, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-4-ethyl-2-methylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
4-Ethynyltoluene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-4-ethynyl-2-methylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
1-Bromo-4-ethynyl-2-methylbenzene, also known as 1-bromo-4-(2-methylphenyl)ethyne, is a compound with significant potential in various biological applications. Its structure includes a bromine atom and an ethynyl group, which are known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C9H9Br
- CAS Number : 1356958-34-3
- Molecular Weight : 197.08 g/mol
The compound's structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable biological effects. The following sections summarize key findings related to its potential antimicrobial, anticancer, and other therapeutic activities.
Antimicrobial Activity
Compounds containing bromine and ethynyl groups have been studied for their antimicrobial properties. For instance, halogenated compounds often demonstrate enhanced antibacterial activity due to their ability to disrupt microbial membranes and interfere with metabolic processes.
Compound | Activity | Mechanism |
---|---|---|
This compound | Potential antibacterial | Disruption of cell membranes |
Similar brominated compounds | Antifungal | Inhibition of cell wall synthesis |
Anticancer Properties
Some studies suggest that derivatives of ethynylbenzene can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. Research indicates that halogenated ethynyl compounds may interact with specific cellular targets involved in cancer progression.
Study | Findings | Reference |
---|---|---|
Study on ethynyl derivatives | Inhibition of cancer cell growth | |
Investigation into brominated compounds | Induction of apoptosis in cancer cells |
The biological activity of this compound may involve several mechanisms:
- Electrophilic Attack : The bromine atom can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to altered function or disruption.
- Membrane Disruption : The ethynyl group may enhance the lipophilicity of the compound, facilitating its integration into lipid membranes and causing structural changes that lead to cell lysis.
- Signal Transduction Interference : Similar compounds have been shown to interfere with signaling pathways in cancer cells, affecting processes such as proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of brominated phenolic compounds indicated that those with ethynyl substitutions exhibited significant antibacterial effects against Staphylococcus aureus. The study concluded that the presence of the bromine atom was crucial for enhancing membrane permeability.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that certain brominated ethynyl compounds inhibited cell growth by inducing apoptosis. The study highlighted the importance of structural modifications in optimizing anticancer activity.
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNVYGSRXLQSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.